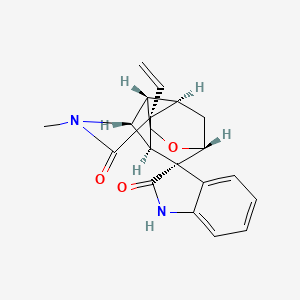

21-Oxogelsemine

Description

Contextualization within the Gelsemium Alkaloid Family

21-Oxogelsemine is a monoterpenoid indole (B1671886) alkaloid belonging to the extensive and structurally complex Gelsemium alkaloid family. mdpi.comtandfonline.com These natural products are primarily isolated from the three species of the genus Gelsemium: G. sempervirens (L.) J.St.-Hil., G. elegans (Gardner and Champ.) Benth., and G. rankinii Small. mdpi.com To date, over 120 different alkaloids have been identified from these plants, which are classified into six principal types based on their intricate core structures: gelsemine (B155926), koumine (B8086292), gelsedine, humantenine, sarpagine, and yohimbane. mdpi.comtandfonline.comnih.gov

This compound is categorized within the gelsemine-type alkaloids. tandfonline.com A defining characteristic of this group, along with the humantenine- and gelsedine-types, is the presence of a distinctive spiro-oxindole nucleus. tandfonline.com This structural feature contrasts with the normal indole groups found in koumine-, sarpagine-, and yohimbane-type alkaloids. tandfonline.comnih.gov The gelsemine-type alkaloids are known for their complex, cage-like polycyclic structures. iupac.org this compound shares a close structural relationship with other members of its class, most notably the principal alkaloid gelsemine and another related compound, gelsevirine. researchgate.net The key structural difference between gelsemine and this compound is the presence of a carbonyl group at the C-21 position in the latter. acs.org

Table 1: Classification of Gelsemium Alkaloid Types

| Alkaloid Type | Core Nucleus Feature | Representative Alkaloids |

|---|---|---|

| Gelsemine-type | Spiro-oxindole | Gelsemine, This compound , Gelsevirine |

| Koumine-type | Indole | Koumine |

| Gelsedine-type | Spiro-oxindole | Gelsedine, Gelsenicine |

| Humantenine-type | Spiro-oxindole | Humantenine, Humantenirine |

| Sarpagine-type | Indole | Koumidine |

Historical Perspectives on its Discovery and Early Research Initiatives

The initial identification of this compound was as a minor alkaloid constituent of Gelsemium sempervirens, a plant native to North and Middle America. mdpi.comacs.orguva.nl Its isolation and structural elucidation were reported in a 1986 study by Schun and Cordell while investigating the alkaloids of this plant species. acs.org In this early research, its structure was determined through spectroscopic analysis, including nuclear magnetic resonance (NMR), and by comparison with its known analogue, gelsemine. researchgate.netacs.org

Academic interest in this compound grew, not just as a natural product, but also as a challenging target for total synthesis due to its complex hexacyclic cage structure. nih.gov The 1990s marked a significant period for research on this compound, with the first total syntheses of (±)-21-oxogelsemine being a landmark achievement. In 1994, two independent research groups reported its successful synthesis. The team of Speckamp, Newcombe, and co-workers synthesized (±)-21-oxogelsemine from sorbic acid, utilizing a key stereospecific N-acyliminium ion cyclisation. uva.nlrsc.orgrsc.org Concurrently, the group led by David J. Hart also disclosed a total synthesis of (±)-21-oxogelsemine, which was a key intermediate in their synthesis of (±)-gelsemine. nih.govacs.org These pioneering synthetic routes were significant milestones, providing a chemical pathway to a complex natural product and enabling further investigation into the properties of this class of alkaloids. uva.nlbham.ac.uk

Table 2: Key Milestones in Early this compound Research

| Year | Milestone | Key Researcher(s) / Group | Significance |

|---|---|---|---|

| 1986 | Isolation and structure elucidation | Schun, Y., & Cordell, G. A. | First identification as a natural product from G. sempervirens. acs.org |

| 1994 | First total synthesis of (±)-21-oxogelsemine | Speckamp, W. N., Newcombe, N. J., et al. | Achieved synthesis from sorbic acid, confirming the structure. uva.nlrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2,3'-dione |

InChI |

InChI=1S/C20H20N2O3/c1-3-19-12-8-14-20(11-6-4-5-7-13(11)21-17(20)23)16(19)15(10(12)9-25-14)22(2)18(19)24/h3-7,10,12,14-16H,1,8-9H2,2H3,(H,21,23)/t10-,12+,14+,15+,16-,19-,20-/m0/s1 |

InChI Key |

WOURMHFKVOXOOP-MWBSSGTNSA-N |

Isomeric SMILES |

CN1[C@@H]2[C@H]3CO[C@@H]4C[C@H]3[C@@]([C@H]2[C@]45C6=CC=CC=C6NC5=O)(C1=O)C=C |

Canonical SMILES |

CN1C2C3COC4CC3C(C2C45C6=CC=CC=C6NC5=O)(C1=O)C=C |

Synonyms |

21-oxogelsemine |

Origin of Product |

United States |

Isolation and Elucidation Within Natural Product Chemistry

Sources and Botanical Origins of 21-Oxogelsemine

This compound is a monoterpenoid indole (B1671886) alkaloid found in specific species of the genus Gelsemium. This genus belongs to the family Gelsemiaceae, which was formerly classified under Loganiaceae. nih.govontosight.ai The plants of this genus are known to be rich sources of structurally diverse and biologically active alkaloids. nih.govacs.org

The primary botanical sources identified for this compound are:

Gelsemium sempervirens (L.) J.St.-Hil.: Commonly known as yellow jasmine or Carolina jasmine, this evergreen vine is native to the southeastern and south-central United States. ontosight.aidocksci.com this compound has been identified as a minor alkaloid constituent of this plant. acs.orgrsc.org

Gelsemium elegans (Gardn. & Champ.) Benth.: Often called "heartbreak grass," this highly toxic plant is distributed throughout Southeast Asia, including China. nih.govacs.orgha.org.hk It is utilized in traditional Chinese medicine, albeit with extreme caution. acs.org Studies have confirmed the presence of this compound as a component of the alkaloid profile of G. elegans. docksci.commdpi.com

While the genus Gelsemium includes a third species, Gelsemium rankinii Small, studies of its alkaloid content have not reported the presence of this compound. acs.orgresearchgate.net The concentration of these alkaloids can vary based on the plant's origin and specific part (e.g., roots, stems, leaves). nih.gov

Table 1: Botanical Sources of this compound

| Species | Common Name | Native Region | Family |

|---|---|---|---|

| Gelsemium sempervirens | Yellow Jasmine, Carolina Jasmine | Southeastern United States, Mexico | Gelsemiaceae |

| Gelsemium elegans | Heartbreak Grass | Southeast Asia, China | Gelsemiaceae |

Advanced Chromatographic and Spectroscopic Approaches for Isolation and Structural Characterization

The isolation of this compound from its natural sources is a complex process due to its low abundance relative to other major alkaloids like gelsemine (B155926) and koumine (B8086292). nih.govresearchgate.net The process typically begins with the extraction of plant material (e.g., stems and leaves) using a solvent such as methanol. acs.orgresearchgate.net This crude extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity and size. Techniques like High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) are instrumental in isolating the pure alkaloid from the mixture. mdpi.comresearchgate.net

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. measurlabs.comnih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental formula.

For this compound, HRMS data confirms its molecular formula as C₂₀H₂₀N₂O₃. mdpi.com This distinguishes it from other compounds that might have the same nominal mass but different atomic compositions. The instrument detects the protonated molecule [M+H]⁺, and its highly accurate measured mass is compared against the calculated theoretical mass for the proposed formula, with a minimal mass error confirming the assignment. mdpi.commiamioh.edu

Table 2: HRMS Data for this compound

| Attribute | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₀N₂O₃ | mdpi.com |

| Calculated Mass [M] | 336.1474 | |

| Observed Mass [M+H]⁺ | 337.1562 | mdpi.com |

| Mass Error (ppm) | -4.55 | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. rsc.orgfrontiersin.org It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govlibretexts.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed.

In the case of this compound, NMR is used to confirm its identity by comparing its spectral data to that of known related alkaloids like gelsemine and gelsevirine. acs.orgresearchgate.net The structure of this compound is closely related to that of gelsemine, with the key difference being the presence of an oxo (ketone) group at the C-21 position. This structural change is confirmed by specific NMR signatures: acs.org

The disappearance of signals corresponding to the vinyl protons present in gelsemine.

The presence of a characteristic carbonyl signal in the ¹³C NMR spectrum.

Significant downfield shifts (a change in the signal's position) for protons and carbons near the C-21 position due to the electron-withdrawing effect of the new oxygen atom. acs.org

Two-dimensional NMR experiments, such as the Correlation Spectroscopy (COSY) experiment, are used to establish the connectivity between adjacent protons, helping to piece together the entire carbon skeleton and confirm the stereochemistry of the molecule. researchgate.net

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. mdpi.comlibretexts.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is mathematically decoded to produce a detailed three-dimensional map of electron density, which reveals the precise position of every atom in the molecule, as well as its absolute stereochemistry. libretexts.orgnih.gov

While a specific crystal structure of this compound is not detailed in the provided search results, the structures of its parent alkaloid, gelsemine, and numerous other related compounds from the Gelsemium genus have been definitively established by this method. colab.wsresearchgate.net These well-defined structures serve as benchmarks. The structural assignment of this compound is thus solidified through a combination of comprehensive spectroscopic data (NMR, MS) that is correlated and compared with the known, X-ray-confirmed structures of its close chemical relatives. researchgate.netcolab.wsresearchgate.net This comparative approach provides a high degree of confidence in its final structural assignment.

Biosynthetic Pathways and Enzymatic Studies of 21 Oxogelsemine

Proposed Biosynthetic Routes for Gelsemium Alkaloid Precursors

The biosynthesis of 21-oxogelsemine is an integral part of the broader pathway leading to various monoterpenoid indole (B1671886) alkaloids (MIAs) characteristic of the Gelsemium genus. rsc.orgtandfonline.com These alkaloids, including the gelsemine-type, koumine-type, gelsedine-type, humantenine-type, sarpagine-type, and yohimbane-type, are believed to originate from common precursors through a series of complex chemical transformations. rsc.orgtandfonline.comfrontiersin.org

The foundational building blocks for this diverse family of compounds are tryptamine (B22526) and the iridoid monoterpene, secologanin (B1681713). frontiersin.orgwikipedia.org Tryptamine itself is derived from the amino acid tryptophan. Secologanin is produced from geraniol (B1671447) via a series of enzymatic reactions. researchgate.net The crucial first step in the MIA pathway is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, which yields 3α(S)-strictosidine. wikipedia.orgresearchgate.net This compound is a pivotal intermediate, serving as the common precursor for virtually all monoterpenoid indole alkaloids. wikipedia.org

From strictosidine, the pathway diverges, leading to the various classes of Gelsemium alkaloids. While the complete pathway to this compound is not fully elucidated, a proposed biosynthetic route for the closely related alkaloid, gelsemine (B155926), provides significant insight. This proposed sequence proceeds from strictosidine through several key intermediates. wikipedia.org The pathway is thought to involve the formation of compounds such as koumicine (also known as akkuammidine), koumidine, vobasindiol, anhydrovobasindiol, and gelsenidine. wikipedia.org Sarpagine-type alkaloids are also considered precursors for the more structurally complex koumine- and ajmaline-type alkaloids. frontiersin.org The formation of these varied alkaloid skeletons from a common set of precursors highlights the intricate and efficient nature of biosynthesis within the Gelsemium genus. rsc.orgrsc.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of Gelsemium Alkaloids

| Compound | Role in Biosynthesis | Reference(s) |

| Tryptamine | Primary precursor, derived from tryptophan. | frontiersin.orgwikipedia.org |

| Secologanin | Primary precursor, a monoterpene iridoid. | frontiersin.orgwikipedia.orgresearchgate.net |

| 3α(S)-Strictosidine | Key intermediate; product of tryptamine and secologanin condensation. | wikipedia.orgresearchgate.net |

| Koumicine | Intermediate in the proposed pathway to gelsemine. | wikipedia.org |

| Koumidine | Intermediate in the proposed pathway to gelsemine. | wikipedia.org |

| Vobasindiol | Intermediate in the proposed pathway to gelsemine. | wikipedia.org |

| Anhydrovobasindiol | Intermediate; precursor to koumine (B8086292). | wikipedia.org |

| Gelsenidine | Intermediate of the humantienine-type. | wikipedia.org |

| Sarpagine-type alkaloids | Precursors for more complex alkaloids. | frontiersin.org |

Enzymatic Transformations in the Formation of this compound

The specific enzymatic steps that lead directly to the formation of this compound within Gelsemium plants are still under investigation. However, insights can be drawn from metabolic studies and the total synthesis of related compounds. This compound is structurally very similar to gelsemine, differing by the presence of a ketone group at position C-21 instead of a methylene (B1212753) group. This suggests that its formation likely involves an oxidation reaction.

Studies involving the metabolism of gelsemine in rat liver microsomes have identified this compound as a metabolite, confirming that an enzymatic oxidation of gelsemine can produce this compound. nih.gov In these in vitro studies, cytochrome P450 enzymes were implicated in the metabolism of Gelsemium alkaloids. semanticscholar.org While this occurs in a mammalian system, it demonstrates the feasibility of such a transformation. It is plausible that a similar enzymatic oxidation of a direct precursor, possibly gelsemine itself or a related intermediate, occurs within the plant. wikipedia.org

The total synthesis of gelsemine has often been achieved via this compound as an intermediate, which is then reduced to yield gelsemine. princeton.eduuva.nlresearchgate.net This further supports the close biosynthetic relationship between the two molecules. The final step in the biosynthesis of this compound is hypothesized to be the oxidation of the C-21 position on a precursor molecule. The class of enzymes responsible for such a transformation in plants would likely be an oxidase or a dehydrogenase.

Genetic and Molecular Biology Approaches to Biosynthesis

Advances in genomics and molecular biology have begun to unravel the genetic basis of monoterpenoid indole alkaloid (MIA) biosynthesis in Gelsemium. nih.govcapes.gov.br These approaches provide a powerful toolkit for identifying and characterizing the genes and enzymes involved in this complex pathway.

A significant breakthrough was the sequencing of the genome of Gelsemium sempervirens. researchgate.netnih.gov This has enabled genome mining, a technique used to discover biosynthetic pathways by searching for genes encoding specific types of enzymes. nih.govcapes.gov.br This research has led to the identification of gene clusters involved in MIA biosynthesis. researchgate.netnih.gov

Key enzymes that are fundamental to the early stages of the pathway have been identified and characterized in Gelsemium. These include:

Tryptophan decarboxylase (TDC) : This enzyme catalyzes the conversion of tryptophan to tryptamine.

Strictosidine synthase (STR) : This enzyme facilitates the condensation of tryptamine and secologanin to form strictosidine.

Strictosidine β-D-glucosidase (SGD) : This enzyme hydrolyzes the glucose moiety from strictosidine to yield the strictosidine aglycone, which then undergoes further rearrangements. researchgate.net

Studies using reverse transcription-polymerase chain reaction (RT-PCR) have shown that the genes encoding these enzymes (GsTDC, GsSTR, and GsSGD) are predominantly expressed in the roots of G. sempervirens, indicating that the initial stages of MIA biosynthesis occur in this part of the plant. researchgate.netresearchgate.net

Furthermore, comparative genomics, or synteny analysis, has revealed that a gene cluster involved in MIA biosynthesis is conserved between Gelsemium sempervirens and Catharanthus roseus (Madagascar periwinkle), another well-studied producer of MIAs. nih.govcapes.gov.br Interestingly, while the gene cluster is conserved, the enzymes in Gelsemium act on different substrates compared to their counterparts in C. roseus, which accounts for the different types of alkaloids produced by each plant. nih.gov

These molecular biology approaches are crucial for the future elucidation of the complete biosynthetic pathway to this compound. nih.govcapes.gov.br By identifying candidate genes for later-stage enzymes, such as oxidases and tailoring enzymes, researchers can use techniques like molecular cloning and heterologous expression to verify their function and piece together the final steps in the formation of this complex oxindole (B195798) alkaloid. neb.comsigmaaldrich.comnih.gov

Table 2: Key Genes and Enzymes in Gelsemium Alkaloid Biosynthesis Identified via Molecular Biology

| Gene/Enzyme | Abbreviation | Function | Reference(s) |

| Tryptophan decarboxylase | TDC | Converts tryptophan to tryptamine. | researchgate.netresearchgate.net |

| Strictosidine synthase | STR | Condenses tryptamine and secologanin to form strictosidine. | researchgate.netresearchgate.net |

| Strictosidine β-D-glucosidase | SGD | Removes glucose from strictosidine to form the reactive aglycone. | researchgate.net |

Synthetic Chemistry of 21 Oxogelsemine

Total Synthesis Strategies and Methodologies

The total synthesis of 21-Oxogelsemine, and by extension gelsemine (B155926), has been accomplished by several research groups. These syntheses are often characterized by their unique approaches to constructing the molecule's challenging hexacyclic cage structure, which features seven contiguous stereocenters. researchgate.net The development of these synthetic routes has not only provided access to these rare alkaloids but has also led to the creation of novel synthetic methods for assembling densely functionalized ring systems. bham.ac.uk

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule into simpler precursors, is fundamental to approaching a molecule as complex as this compound. ub.edu Most strategies identify the central bicyclo[3.2.1]octane core, the spiro-oxindole moiety, and the tetrahydropyran (B127337) ring as key structural subunits to be assembled. researchgate.net

Key disconnections in the retrosynthesis of this compound often involve:

Late-stage formation of the tetrahydropyran ring: Many syntheses simplify the target by disconnecting the C16-O bond, revealing a precursor with a side chain that can be cyclized in the final steps. uva.nlresearchgate.net

Spiro-oxindole disconnection: The bond between the spiro carbon (C7) and the oxindole (B195798) nitrogen or the aromatic ring is a common point for disconnection. This leads to precursors suitable for intramolecular cyclizations, such as the Heck reaction. nih.govresearchgate.net

Bicyclo[3.2.1]octane core simplification: The bicyclic core is often broken down further, for example, through a retro-Diels-Alder reaction or by cleaving bonds formed during a rearrangement or cascade reaction. bham.ac.ukacs.org

A representative retrosynthetic strategy might envision the molecule arising from a tetracyclic ketone, which itself is derived from simpler starting materials through a series of cycloadditions and rearrangements. researchgate.net

Construction of the Core Polycyclic Skeleton

The assembly of the intricate polycyclic skeleton of this compound is the centerpiece of its total synthesis. This involves the sequential or convergent formation of its distinct ring systems.

The bicyclo[3.2.1]octane framework is a common structural motif in natural products and its construction is a critical phase in the synthesis of this compound. researchgate.netmdpi.com Various methods have been employed to assemble this core.

Rearrangement Reactions: One powerful strategy involves a divinylcyclopropane-cycloheptadiene rearrangement. In a synthesis reported by Fukuyama and co-workers, a bicyclic ketone intermediate undergoes a smooth thermal rearrangement to stereoselectively furnish the desired bicyclo[3.2.1] system. acs.org

Cycloaddition Reactions: Diels-Alder reactions have been utilized to set up precursors for the bicyclic system. An organocatalytic Diels-Alder reaction between methyl (Z)-4-oxobut-2-enoate and dihydropyridine (B1217469) was the initial step in a synthesis by Qiu and colleagues. researchgate.net

N-Acyliminium Ion Cyclization: The Speckamp synthesis features a highly stereospecific N-acyliminium ion cyclization to construct a key tricyclic intermediate, which contains the core bicyclo[3.2.1]octane structure. uva.nlrsc.org

Bridge Swapping Strategy: A novel approach involves the conversion of an oxabicyclo[3.2.1]octanone into the carbocyclic core through a three-step "bridge swap" involving elimination and intramolecular Michael addition. acs.org

The formation of the spiro-oxindole, a congested quaternary center, is one of the most demanding steps in the synthesis.

Intramolecular Heck Reaction: The Overman group successfully employed a palladium-catalyzed intramolecular Heck reaction to form the spiro-oxindole. nih.govresearchgate.net This reaction involves the cyclization of a protected 2-iodoanilide onto an adjacent double bond. However, controlling the stereochemistry of the newly formed spiro center proved challenging, with the initial product often being the undesired epimer, which required subsequent correction. nih.gov

Radical Cyclization: The Hart group developed a strategy using a free radical cyclization to construct the oxindole substructure. acs.org

Photochemical Approach: A photochemical route utilizing the cyclization of an N-alkenylbenzotriazole derivative has also been demonstrated to form the spiro-oxindole system. researchgate.netresearchgate.net

Condensation Reactions: The Fukuyama synthesis utilized a Knoevenagel condensation between a complex aldehyde and a 4-iodo-oxindole to introduce the components of the spirocyclic system early in the synthesis. acs.org

| Method | Key Reagents/Conditions | Advantage | Challenge | Reference |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Pd2(dba)3, Ag3PO4, THF | Effective for forming the congested quaternary center. | Initial formation of the thermodynamically less stable, undesired stereoisomer. | nih.gov |

| Radical Cyclization | Free radical initiator (e.g., AIBN), Bu3SnH | Functions well for complex substructures. | Requires careful control of radical intermediates. | acs.org |

| Photochemical Cyclization | UV light (photolysis) on N-alkenylbenzotriazole | Insensitive to steric hindrance. | Can lead to side products like oxetanes. | researchgate.net |

| Knoevenagel Condensation | Aldehyde, Oxindole, Base | Introduces the oxindole moiety early. | Control of E/Z isomerism in the condensation product. | acs.org |

The final ring closure to form the tetrahydropyran is typically accomplished in the endgame of the synthesis. This annulation creates the sixth ring of the hexacyclic structure.

Oxymercuration-Reduction: In the Speckamp synthesis, the tetrahydropyran ring was formed by exposing a spiro-oxindole intermediate containing a vinyl group to mercury(II) triflate. The resulting organomercurial was then reduced with sodium borohydride (B1222165) to afford the protected this compound. uva.nl

Isomerization-Cyclization: The Hart synthesis employed an isomerization-cyclization strategy to complete the cage structure. acs.org

Lactone Precursor: An alternative approach involves the selective reduction of a tricyclic ketone to an axial alcohol, which then cyclizes to form a lactone. This lactone serves as a precursor to the final tetrahydropyran ring. bham.ac.uk

Spiro-oxindole Moiety Formation

Stereocontrolled Approaches in Total Synthesis

Controlling the stereochemistry of the seven contiguous stereocenters is paramount. The total syntheses of this compound showcase a variety of stereocontrolled methods. researchgate.netacs.org

Substrate Control: The inherent conformational biases of rigid, cyclic intermediates are often exploited to direct the stereochemical outcome of subsequent reactions. For example, the N-acyliminium ion cyclization used by Speckamp is highly stereospecific due to the conformational constraints of the tricyclic precursor. rsc.org

Chiral Auxiliaries and Catalysts: Asymmetric syntheses have been developed to produce enantiomerically pure gelsemine and its precursors. The Qiu group employed an organocatalytic, asymmetric Diels-Alder reaction to establish the initial stereocenters. researchgate.net

Rearrangement Reactions: Stereospecific rearrangements, such as the divinylcyclopropane-cycloheptadiene rearrangement in the Fukuyama synthesis, are powerful tools for translating the stereochemistry of an acyclic or simpler cyclic precursor into a more complex core with high fidelity. acs.org

Epimerization: In cases where a reaction yields the incorrect stereoisomer, a subsequent epimerization step can be used to correct the stereocenter. This was a key step in the Overman synthesis, where the initially formed spiro-oxindole was epimerized to the desired, more stable configuration. nih.gov

Asymmetric Synthesis Methodologies

Key Reactions and Methodological Innovations

The total synthesis of this compound has been a platform for the application and development of powerful chemical reactions. Several research groups have reported total syntheses of (±)-21-oxogelsemine, often as a direct precursor to (±)-gelsemine. acs.orgacs.org

N-acyliminium ion cyclizations are a robust method for forming nitrogen-containing rings. In the context of this compound synthesis, a stereospecific N-acyliminium ion cyclization was instrumental in preparing a key intermediate. researchgate.net This strategy has been successfully applied to the synthesis of both gelsemine and this compound from sorbic acid. researchgate.net The reaction typically involves the cyclization of an N-acyliminium ion intermediate onto a tethered nucleophile, such as a silyl (B83357) enol ether or an allylsilane, to construct the core ring systems. researchgate.netscielo.br This methodology allows for the efficient assembly of the azatricyclo[4.4.0.02,8]decane core of gelsemine. acs.org

Free radical cyclizations have proven to be a powerful tool in the total synthesis of (±)-21-oxogelsemine. acs.orgcapes.gov.br This approach plays a crucial role in constructing both the tricyclic core and the spirooxindole substructures of the alkaloid. acs.orgresearchgate.net In one prominent synthesis, a radical-mediated process was used to generate the tricyclic core and the pyrrolidinone ring simultaneously. bham.ac.uk The methodology often involves the generation of a radical which then cyclizes onto a tethered alkene or other radical acceptor to form the desired ring structure. acs.orgchemrxiv.org

The divinylcyclopropane-cycloheptadiene rearrangement is a key methodological innovation applied to the synthesis of this compound. princeton.edu This thermal rearrangement allows for the stereocontrolled construction of the bicyclo[3.2.1] intermediate, a core component of the alkaloid's structure. researchgate.netrice.edu The synthesis features a stereoselective condensation followed by this rearrangement to effectively control the stereochemistry of the resulting cycloheptadiene, which is then further elaborated to the target molecule. researchgate.net

Palladium-catalyzed reactions are fundamental to modern organic synthesis, and they have been employed in the construction of this compound. Specifically, palladium-catalyzed intramolecular alkene arylation, a type of Heck reaction, has been used to create the spirooxindole system. researchgate.net This reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule, facilitated by a palladium catalyst, to form a new ring. researchgate.netmdpi.com This method provides a powerful means of constructing the spirocyclic junction characteristic of the oxindole alkaloids. researchgate.net The development of general procedures for the palladium-catalyzed α-arylation of esters and imides has further expanded the toolkit for creating complex aryl-containing structures with high functional group tolerance and stereoselectivity. nih.gov

Table of Key Synthetic Strategies

| Reaction Type | Purpose in Synthesis | Key Intermediates/Structures Formed | Research Group Highlights |

|---|---|---|---|

| N-Acyliminium Ion Cyclization | Formation of nitrogen-containing rings; core structure assembly | Azatricyclo[4.4.0.02,8]decane system | Speckamp researchgate.net |

| Free Radical Cyclization | Construction of tricyclic core and spirooxindole | Tricyclic core, oxindole substructure | Hart princeton.eduacs.org |

| Divinylcyclopropane Rearrangement | Stereocontrolled formation of the bicyclo[3.2.1] system | Bicyclo[3.2.1] intermediate | Fukuyama researchgate.netrice.edu |

| Palladium-Catalyzed Arylation | Formation of the spirooxindole moiety | Spirooxindole | Overman researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gelsemine |

| Sorbic acid |

Divinylcyclopropane Rearrangements

Semi-Synthesis and Late-Stage Functionalization Strategies

The complex and rigid polycyclic structure of this compound presents a significant challenge for chemical manipulation. While the primary focus in the scientific literature has been on its role as a late-stage intermediate in the total synthesis of the more complex alkaloid, gelsemine, some key chemical transformations of this compound have been reported. These transformations can be considered examples of semi-synthesis or late-stage functionalization, wherein the naturally occurring or synthetically derived core of this compound is further modified.

The most prominent and well-documented chemical transformation of this compound is its reduction to gelsemine. This conversion targets the lactam (amide) functionality within the oxindole system for selective reduction to the corresponding amine, which constitutes the final step in several total syntheses of (±)-gelsemine. uva.nlresearchgate.netrsc.org

One of the successful methods for this transformation involves the use of aluminum hydride (AlH₃). In a procedure described by Speckamp and co-workers, (±)-21-oxogelsemine is treated with freshly prepared aluminum hydride in tetrahydrofuran (B95107) (THF) to yield (±)-gelsemine in moderate yield. uva.nlrsc.org This reaction selectively reduces the lactam carbonyl without affecting other functional groups in the molecule, demonstrating a significant degree of chemoselectivity.

The details of this key reduction are summarized in the table below:

| Precursor | Product | Reagents and Conditions | Yield | Reference |

| (±)-21-Oxogelsemine | (±)-Gelsemine | Aluminum hydride (AlH₃), Tetrahydrofuran (THF) | Moderate | uva.nlrsc.org |

| (±)-21-Oxogelsemine | (±)-Gelsemine | Diisobutylaluminium hydride (DIBALH) | Not specified | researchgate.net |

This conversion of this compound to gelsemine underscores its importance as a direct precursor in the synthesis of related alkaloids. acs.org However, beyond this specific reduction, the literature does not extensively report on broader late-stage functionalization or semi-synthetic studies starting from this compound to generate a diverse library of analogs. The synthetic efforts have predominantly concentrated on the formidable challenge of assembling the core structure of gelsemine and its congeners from simpler starting materials. princeton.edunih.gov The intricate and sterically hindered nature of the this compound framework likely limits the accessibility of many positions for further chemical modification, making late-stage functionalization a non-trivial endeavor that remains a subject for future exploration.

Molecular and Cellular Pharmacological Research

Ligand-Receptor Interactions and Binding Affinity Profiling

The initial step in the pharmacological action of 21-Oxogelsemine involves its binding to specific protein targets. Understanding these interactions is crucial for elucidating its mechanism of action.

Glycine (B1666218) receptors (GlyRs) are a key target for this compound. colab.wsdntb.gov.ua These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem. wikipedia.orgplos.org GlyRs are composed of different subunits (α1-4 and β), and their specific composition influences their function. biorxiv.orgfrontiersin.org The interaction of ligands with GlyRs can either enhance or inhibit neuronal activity, depending on the cellular context. biorxiv.org Research has explored the synthesis of compounds related to this compound to investigate their activity at glycine receptors. colab.wsdntb.gov.ua

Neurotransmitters are chemical messengers that transmit signals across synapses, and their regulation is fundamental to nervous system function. wikipedia.orgsaskoer.ca Key neurotransmitter systems include those for acetylcholine, GABA, glutamate, dopamine, and serotonin. wikipedia.orgnih.gov The balance between excitatory and inhibitory neurotransmission is critical for proper neuronal function. nih.gov this compound is an alkaloid derived from plants of the Gelsemium genus, which have been traditionally used for their effects on the nervous system. researchgate.net The modulation of neurotransmitter systems by such alkaloids is a significant area of pharmacological investigation. biorxiv.org

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govunirioja.es This method is instrumental in drug discovery and for understanding molecular recognition at an atomic level. unirioja.esaps.orgarxiv.org By simulating the interaction between a ligand like this compound and its receptor, researchers can gain insights into the structural basis of its pharmacological activity. These computational approaches complement experimental studies by providing a theoretical framework for observed biological effects. nih.gov

Modulation of Neurotransmitter Systems

Intracellular Signaling Pathway Modulation

Following receptor binding, the signal initiated by this compound is transduced within the cell through various signaling pathways. These pathways often involve a cascade of molecular events that ultimately lead to a cellular response.

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including signal transduction. thermofisher.comwikipedia.orgnih.govnih.gov This process involves the addition of a phosphate (B84403) group to specific amino acid residues, which can activate or deactivate a protein. wikipedia.org Mitogen-activated protein kinase (MAPK) pathways are a major group of signaling cascades that respond to various extracellular stimuli and regulate functions like cell proliferation, differentiation, and apoptosis. thermofisher.comwikipedia.orgfrontiersin.org The MAPK pathway itself is a multi-tiered system involving a series of kinases that phosphorylate and activate one another. thermofisher.comfrontiersin.org

Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a multitude of cellular functions. nih.govwikipedia.org The concentration of Ca2+ in the cytoplasm is tightly regulated, and transient increases in its level can trigger a wide range of cellular responses. wikipedia.orgnih.govmdpi.com Calcium signaling can be initiated by the release of Ca2+ from intracellular stores like the endoplasmic reticulum or by the influx of extracellular Ca2+. wikipedia.orgkegg.jp These changes in Ca2+ concentration can modulate the activity of various enzymes and proteins, thereby influencing cellular processes. mdpi.comnih.gov

Protein Phosphorylation Cascades (e.g., MAPK pathway)

Preclinical Mechanistic Studies (in vitro and in vivo models, excluding clinical trials)

Research into the specific molecular and cellular mechanisms of this compound, an oxindole (B195798) alkaloid from plants of the Gelsemium genus, is still in its early stages. researchgate.netresearchgate.net While its total synthesis has been achieved and it is known to be a metabolite of the more abundant alkaloid, gelsemine (B155926), detailed preclinical studies focusing exclusively on its pharmacological activity are limited. researchgate.netphytopurify.com Much of the current understanding is inferred from studies on the parent plant extract or related alkaloids. researchgate.netnih.gov

Network pharmacology analyses have predicted that the alkaloids found in Gelsemium are associated with a significant number of targets related to excitotoxicity. nih.govresearchgate.net These computational models hypothesize that the toxic effects observed with Gelsemium poisoning, such as convulsions, may be linked to this mechanism. nih.gov Key signaling pathways identified in these studies include the calcium signaling pathway and the N-methyl-D-aspartic acid receptor (NMDAR) pathway. nih.govresearchgate.net Excessive influx of calcium through over-activated NMDARs is a hallmark of excitotoxic neuronal cell death. nih.gov

While these network studies included this compound in their analysis of the plant's chemical constituents, the excitotoxicity hypothesis has been more directly linked to other alkaloids from the genus. nih.govresearchgate.net For instance, a phosphoproteomics study identified the NMDAR-mediated excitotoxicity signaling pathway as being critically involved in the toxicity of gelsenicine, another potent Gelsemium alkaloid. nih.govmdpi.com This suggests a potential class effect for these alkaloids, but specific experimental validation of this compound's action on excitotoxic pathways is still required.

Table 1: Hypothesized Role of Gelsemium Alkaloids in Excitotoxicity

| Proposed Mechanism | Associated Pathways | Key Molecular Targets | Implication | Supporting Evidence |

|---|---|---|---|---|

| Neuronal Excitotoxicity | Calcium Signaling, MAPK Signaling | N-methyl-D-aspartic acid receptor (NMDAR) | Potential mechanism for toxicity (e.g., convulsions) associated with Gelsemium poisoning. nih.gov | Network pharmacology predictions nih.govresearchgate.net, Experimental evidence for other alkaloids (gelsenicine). nih.govmdpi.com |

There is a notable lack of direct preclinical studies investigating the effects of this compound on oxidative stress pathways. However, research on its parent compound, gelsemine, provides some insight into how this class of alkaloids may interact with these cellular mechanisms. Studies have indicated that gelsemine may offer protective effects against oxidative stress. phytopurify.comwikipedia.org

In an in vivo model using hyperlipidemic rabbits, dietary supplementation with gelsemine was shown to counteract the effects of a high-fat diet by modulating several key markers of oxidative stress. phytopurify.com The treatment led to a dose-dependent decrease in hyperlipidemia-induced oxidative stress. phytopurify.com This was evidenced by an increase in the activity of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), and a concurrent reduction in the serum levels of nitric oxide (NO) and malondialialdehyde (MDA), a marker of lipid peroxidation. phytopurify.com These findings suggest that gelsemine can protect tissues from oxidative damage caused by metabolic stress. phytopurify.com While this compound is a metabolite of gelsemine, it is not yet confirmed whether it shares these antioxidative properties. phytopurify.com

Table 2: Effects of Gelsemine (Parent Compound) on Oxidative Stress Markers in High-Fat-Diet-Fed Rabbits

| Biomarker | Effect of Gelsemine Treatment | Implication | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Enhancement of antioxidant defense | phytopurify.com |

| Catalase | Increased Activity | Enhancement of antioxidant defense | phytopurify.com |

| Nitric Oxide (NO) | Reduced Concentration | Reduction of nitrosative stress | phytopurify.com |

| Malondialdehyde (MDA) | Reduced Concentration | Inhibition of lipid peroxidation | phytopurify.com |

Specific preclinical studies on the anti-inflammatory and analgesic mechanisms of this compound are currently scarce. The pharmacological activities in these areas are primarily attributed to the Gelsemium genus as a whole or to other, more abundant alkaloids like koumine (B8086292) and gelsemine. researchgate.netnih.gov The extracts of Gelsemium elegans have been reported to possess both analgesic and anti-inflammatory effects. nih.govnih.gov

Mechanistic studies on other monoterpenoid indole (B1671886) alkaloids isolated from Gelsemium have demonstrated direct anti-inflammatory actions in vitro. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, certain alkaloids (not including this compound) exhibited dose-dependent inhibition of key inflammatory mediators. researchgate.net The production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) was significantly reduced, indicating an ability to suppress inflammatory responses at a cellular level. researchgate.net

The analgesic properties of Gelsemium alkaloids are believed to be mediated through multiple pathways. One proposed mechanism involves the potentiation of glycine receptors (GlyR), which are inhibitory neurotransmitter receptors in the central nervous system. researchgate.netresearchgate.net Activation of GlyRs reduces neuronal excitability, which can dampen pain signaling. researchgate.net Another pathway involves the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord, which is known for its analgesic and anxiolytic effects. researchgate.net It remains to be determined if this compound contributes to these anti-inflammatory and analgesic effects.

Table 3: Preclinical Anti-inflammatory Mechanisms of Other Gelsemium Alkaloids

| Cellular Model | Stimulus | Alkaloids Tested | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Gelsegansymines A & B, etc. | Dose-dependent reduction in NO, TNF-α, and IL-6 levels. | Inhibition of pro-inflammatory cytokine production. | researchgate.net |

Structure Activity Relationship Sar and Analogue Design

Identification of Pharmacophores and Key Structural Motifs

The biological activity of 21-oxogelsemine and related Gelsemium alkaloids is intrinsically linked to their complex three-dimensional structure. researchgate.net At the heart of this is the characteristic spiro-oxindole moiety, a feature shared by other bioactive alkaloids like gelsemine (B155926). tandfonline.comresearchgate.net This rigid system, where a pyrrolidine (B122466) ring is fused to an oxindole (B195798) core at a shared carbon atom, is considered a critical pharmacophore. researchgate.net

Pharmacophore modeling of Gelsemium alkaloids has identified several key physicochemical features essential for their interaction with biological targets, such as the glycine (B1666218) receptor (GlyR). sciprofiles.commdpi.comnih.gov These models suggest that the indole (B1671886) group provides a necessary aromatic ring and a hydrophobic core, which are crucial for functional activity. nih.gov Accompanying the core, additional hydrophobic groups and a positively charged nitrogen atom, acting as a hydrogen bond donor, are also deemed important for binding and activity. nih.gov

Rational Design of this compound Analogues and Derivatives

The rational design of analogues of this compound is a key strategy to modulate its biological activity, with the goal of enhancing therapeutic effects while potentially reducing the toxicity associated with Gelsemium alkaloids. wikipedia.org This process involves the targeted modification of its core structure.

Modification of the Oxindole Moiety

The spiro-oxindole core is a primary target for modification. nih.gov Synthetic strategies have been developed to construct this key feature, often involving intramolecular cyclization reactions. nih.gov The synthesis of various spiro-oxindole derivatives has been a focus of research, as these modifications can significantly impact biological activity. mdpi.com For instance, the introduction of different substituents on the aromatic ring of the oxindole can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target receptors. The development of novel synthetic methods for spiro-oxindole compounds has opened up avenues for creating a diverse library of analogues for pharmacological screening. google.com

Alterations to the Polycyclic Core

The complex polycyclic core of this compound, particularly the bicyclo[3.2.1]octane system, presents another opportunity for analogue design. bham.ac.uk The synthesis of this caged framework is a significant challenge, and various innovative synthetic methods have been developed to assemble it. bham.ac.uk Alterations to this core, such as changing ring sizes or introducing new functional groups, can lead to compounds with altered conformational rigidity and, consequently, different pharmacological profiles. While the synthesis of such analogues is complex, it holds the promise of fine-tuning the molecule's activity and selectivity.

Derivatization Strategies for Enhanced Selectivity or Activity

Derivatization of this compound and its parent compound, gelsemine, is a promising approach to develop analogues with improved therapeutic properties, such as enhanced analgesic or anxiolytic effects. mdpi.comresearchgate.net Research has shown that even minor modifications can lead to significant changes in activity. For example, the introduction of a hydroxyl group at specific positions has been explored in related alkaloids. researchgate.net The goal of these derivatization strategies is to create molecules that are more selective for their intended biological targets, which could lead to a better safety profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can accelerate the drug discovery process by predicting the biological activity of novel compounds. jnu.edu.cn In the context of this compound, QSAR models can be developed to correlate the physicochemical properties and structural features of its analogues with their observed biological activities. nih.gov

These models are built using a dataset of compounds with known activities and can identify the key molecular descriptors that are most influential for a particular biological effect. mdpi.com For instance, a 3D-QSAR study on indole alkaloids was able to create a model that could correlate the antitumor activity with the chemical structures of the compounds. nih.gov While specific QSAR studies on this compound are not widely reported, the methodology has been successfully applied to other monoterpenoid indole alkaloids. dntb.gov.uaresearchgate.net The application of QSAR to this compound and its derivatives could provide valuable insights for the rational design of new analogues with enhanced therapeutic potential and guide the synthesis of the most promising candidates. researchgate.net

Advanced Analytical Methodologies in 21 Oxogelsemine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com It involves passing a sample, dissolved in a "mobile phase," through a "stationary phase." wikipedia.org The separation is achieved because different components travel through the stationary phase at different speeds due to varying degrees of interaction. advancechemjournal.comwikipedia.org For a compound like 21-oxogelsemine, which is often found in complex mixtures of related alkaloids from its natural source, Gelsemium elegans, high-resolution chromatographic methods are indispensable. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile compounds like this compound. advancechemjournal.com It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous mixture, is the most common mode used for this type of analysis. advancechemjournal.com

In the analysis of alkaloids from Gelsemium elegans, HPLC is frequently employed to separate this compound from other structurally similar compounds such as gelsemine (B155926), gelsevirine, and koumidine. researchgate.net The precise conditions, including the type of column, the composition of the mobile phase (often a gradient of acetonitrile (B52724) and water with additives like formic acid), and the flow rate, are optimized to achieve the best possible separation. nih.govmdpi.com Detection is typically accomplished using a UV detector, as the aromatic portions of the molecule absorb ultraviolet light.

Table 1: Example of HPLC Conditions for Alkaloid Analysis

| Parameter | Specification | Purpose |

| Column | C18 (50 x 2.1 mm, 3 µm) | The non-polar stationary phase separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | A: Ammonium formate (B1220265) buffer (pH 3.5)B: Acetonitrile | A polar mobile phase used in reversed-phase chromatography. A gradient elution (changing the A:B ratio) is used to separate many compounds in a single run. nih.gov |

| Detector | UV-Vis or Mass Spectrometer | Detects the compounds as they elute from the column. wikipedia.org |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and retention times. |

Gas Chromatography (GC) is another powerful separation technique, but it is restricted to compounds that can be vaporized without decomposing. organomation.com In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, held inside a column. libretexts.org The GC oven heats the column to facilitate the movement of volatile analytes. wikipedia.org

While HPLC is more common for large alkaloids, GC can be used if the compound is sufficiently volatile and thermally stable, or if it is chemically modified (derivatized) to increase its volatility. Given the high temperatures used in the GC injection port (often up to 300°C), there is a risk of thermal degradation for complex molecules like this compound. wikipedia.org Therefore, its application in the routine analysis of this compound is less frequent than HPLC. When used, it is typically coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive method used for both identifying unknown compounds (qualitative analysis) and measuring known compounds (quantitative analysis). wikipedia.org When combined with a chromatographic separation method like LC or UHPLC, it becomes a powerful tool for analyzing complex mixtures.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace amounts of compounds in complex matrices. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particles and higher pressures, resulting in faster analysis times and better separation resolution compared to traditional HPLC. nih.govmeasurlabs.com

In a typical LC-MS/MS setup, after the compounds are separated by the LC system, they enter the mass spectrometer's ion source. Here, they are ionized, commonly using Electrospray Ionization (ESI). The first mass spectrometer (MS1) selects the specific ion corresponding to this compound (the precursor ion). This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even at very low concentrations. mdpi.com This technique has been successfully used for the comprehensive identification of components from Gelsemium elegans, including this compound. researchgate.net

Table 2: Typical UHPLC-MS/MS Parameters for Alkaloid Quantification

| Parameter | Specification | Purpose |

| Ion Source | Electrospray Ionization (ESI) | Creates gaseous ions from the liquid eluent. |

| Ion Mode | Positive (+) | Analyzes positively charged ions, common for nitrogen-containing alkaloids. mdpi.com |

| Monitored Transition | Precursor Ion (m/z) → Product Ion (m/z) | A specific parent-daughter ion pair is monitored for highly selective quantification. mdpi.com |

| Collision Gas | Nitrogen or Argon | Used to fragment the precursor ion in the collision cell. mdpi.com |

| Dwell Time | 1-100 msec | The time spent acquiring data for a specific transition. caa.gov.in |

Understanding how a compound is metabolized is critical in pharmacology and toxicology. Animal models, particularly rodents like mice and rats, are frequently used for these studies. scielo.brnih.gov After administration of this compound to an animal model, biological samples (such as blood, urine, or tissue homogenates) are collected and analyzed, typically using LC-MS/MS. zkdx.ch

The high sensitivity and specificity of LC-MS/MS allow researchers to detect not only the parent compound (this compound) but also its metabolites, which are often present at much lower concentrations. By comparing the mass spectra of the metabolites to the parent compound, researchers can identify metabolic transformations such as hydroxylation, demethylation, or conjugation. This provides insight into the biochemical pathways responsible for breaking down the compound in the body. These studies are fundamental for bridging the gap between basic chemical characterization and potential biological activity. nih.gov

LC-MS/MS and UHPLC-MS/MS

Spectroscopic Techniques for Structural Characterization in Synthetic Studies

When a complex natural product like this compound is created through total synthesis, it is imperative to confirm that the final product has the correct chemical structure. acs.org Spectroscopic techniques are the primary tools used for this structural verification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow chemists to piece together the connectivity and stereochemistry of the atoms. In the total synthesis of (±)-21-oxogelsemine, the ¹H and ¹³C NMR data of the synthetic product were shown to be in agreement with reported data and identical to an authentic sample, confirming the success of the synthesis. acs.org

Other spectroscopic methods like Infrared (IR) spectroscopy are used to identify the presence of specific functional groups (e.g., ketone C=O stretch), while high-resolution mass spectrometry (HR-MS) provides an extremely accurate molecular weight, which helps to confirm the elemental composition of the synthesized molecule. researchgate.netsciopen.com

Future Perspectives and Translational Research Opportunities

Integration of Chemo-enzymatic Approaches for Complex Alkaloid Synthesis

The total synthesis of intricate natural products like 21-oxogelsemine is a formidable task in organic chemistry. researchgate.net Future advancements will likely hinge on the integration of chemo-enzymatic strategies, which combine the power of traditional chemical reactions with the unparalleled selectivity of biocatalysts. nih.govacib.at This hybrid approach can overcome many limitations of purely chemical syntheses, such as low yields and the difficult installation of specific stereocenters. rsc.org

Three main strategies define chemo-enzymatic synthesis: the use of enzymes to create chiral building blocks for further chemical elaboration, the resolution or deracemization of chemically synthesized intermediates, and the use of enzymes for key C-N or C-C bond formations. rsc.org Enzymes such as lipases, esterases, dioxygenases, and Pictet-Spenglerases have been instrumental in the synthesis of various complex alkaloids. nih.govrsc.org For a molecule like this compound, which features a spiro-oxindole core and multiple stereocenters, enzymes could be employed for: rsc.org

Regio- and Stereoselective Functionalization: Enzymes could perform late-stage oxidations or other modifications on a chemically synthesized core structure with high precision, a step that is often challenging to achieve with conventional reagents. beilstein-journals.org

Asymmetric Key Steps: Biocatalysts like imine reductases or transaminases could be used to set critical stereocenters early in the synthetic sequence, ensuring the correct three-dimensional arrangement required for the final molecule. researchgate.net

Scaffold Construction: Advanced enzymatic cascades, potentially involving engineered enzymes, could be designed to construct the complex polycyclic skeleton of Gelsemium alkaloids in a single, efficient step from simpler precursors. nih.gov

The development of such chemo-enzymatic routes would not only make the synthesis of this compound more efficient but also facilitate the creation of novel analogues for biological testing by allowing for greater structural diversification. acib.at

Advanced Computational Design for Novel Modulators

Computational chemistry offers powerful tools for designing novel molecules that can modulate biological pathways. researchgate.net While specific computational studies on this compound are not widely reported, the principles of advanced computational design can be readily applied to this class of alkaloids. This involves using computational models to understand how a molecule interacts with its biological target and to predict the properties of new, hypothetical molecules. nih.gov

Future research could employ several computational techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govbiochempress.com For a series of this compound analogues, QSAR could help identify the key structural features responsible for their activity, guiding the design of more potent modulators.

Molecular Docking and Dynamics: If a protein target for this compound is identified, molecular docking simulations can predict how the alkaloid and its derivatives bind within the protein's active site. Molecular dynamics simulations can further explore the stability and dynamics of this binding over time, providing insights into the mechanism of action. researchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on this compound could be used to screen virtual libraries of compounds to find new and structurally diverse molecules with the potential for similar biological effects. biochempress.com

Machine Learning and AI: Modern approaches utilize machine learning algorithms to analyze large datasets and predict the activity of new compounds. These methods can accelerate the discovery process by prioritizing which novel alkaloid modulators to synthesize and test. researchgate.net

These computational approaches are instrumental in modern drug discovery, enabling a more rational and efficient design of molecules targeting specific biological processes, such as protein-protein interactions or ion channels, which are often implicated in the activity of complex alkaloids. nih.govliverpool.ac.uk

Mechanistic Exploration of Biological Activities at the Molecular and Cellular Levels

Gelsemium alkaloids, including this compound, are known to possess a range of biological activities, such as anti-inflammatory, analgesic, and cytotoxic effects. nih.govresearchgate.netresearchgate.net However, the precise molecular and cellular mechanisms underlying these actions are often not fully understood. researchgate.net Future research must delve deeper into these mechanisms to translate preliminary findings into therapeutic opportunities.

Metabolism studies in pigs have shown that this compound (identified as compound H6 in the study) undergoes metabolic transformation primarily through hydrogenation, oxidation, and glucuronidation. nih.govmdpi.com The detection of metabolites in bile suggests potential enterohepatic circulation, which could influence the compound's duration of action. nih.gov

Key areas for future mechanistic exploration include:

Target Identification: A crucial step is to identify the specific molecular targets (e.g., receptors, enzymes, ion channels) with which this compound directly interacts. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed for this purpose.

Signaling Pathway Analysis: Once a target is identified, subsequent research should elucidate the downstream signaling pathways that are modulated. For instance, many Gelsemium alkaloids are known to affect neuronal signaling. researchgate.net Studies could investigate effects on key pathways like MAPK signaling, which has been implicated in the activity of Gelsemium alkaloids, or pathways related to inflammation and apoptosis. mdpi.com

Cellular Effects: Research at the cellular level should aim to understand how the compound affects cellular processes. This includes investigating its impact on cell viability, proliferation, cell cycle progression, and the release of inflammatory mediators like cytokines (e.g., TNF-α, IL-6), which have been shown to be modulated by other Gelsemium alkaloids. rsc.orgmdpi.com

A thorough understanding of these molecular and cellular events is essential for characterizing the pharmacological profile of this compound and evaluating its potential as a lead compound for drug development. nih.gov

Q & A

How can researchers distinguish 21-Oxogelsemine from structurally similar Gelsemium alkaloids using spectroscopic techniques?

Basic Research Question

To differentiate this compound from analogs like gelsemine or gelsevirine, combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) spectroscopy. Key structural markers include the oxo group at position 21, which alters fragmentation patterns in MS (e.g., m/z shifts) and generates distinct carbonyl signals (~200-210 ppm in NMR). Compare these with reference spectra of gelsemine-type alkaloids, focusing on differences in oxidation states and substituent positions .

What methodological considerations are critical when designing experiments to assess the metabolic pathways of this compound in mammalian systems?

Advanced Research Question

Use phenobarbital-induced liver microsomes or in vivo models (e.g., pigs) to simulate phase I/II metabolism. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites like this compound-M3 (glucuronide conjugate). Control for species-specific cytochrome P450 activity and validate metabolite identification via isotopic labeling or synthetic standards .

How do free radical cyclization strategies contribute to the total synthesis of this compound, and what are the key challenges in achieving stereochemical control?

Advanced Research Question

Radical-mediated cyclizations (e.g., Stork enamide or Barton–McCombie reactions) enable efficient construction of the tricyclic core and oxindole moieties. Challenges include managing regioselectivity in radical intermediates (e.g., avoiding over-reduction) and controlling quaternary stereocenters (e.g., C20). Isomerization–cyclization cascades and chiral auxiliaries are often employed to address these issues .

What analytical techniques are most effective in resolving contradictions in reported biological activities of this compound across different cell lines?

Data Contradiction Analysis

Use multi-omics approaches (transcriptomics/proteomics) to identify cell line-specific signaling pathways. Validate findings with siRNA knockdown or CRISPR-Cas9 models. Ensure consistency in assay conditions (e.g., MTT protocol standardization, serum-free vs. serum-containing media) to minimize variability .

In comparative studies of Gelsemium alkaloids, how can researchers ensure accurate quantification of this compound in complex biological matrices?

Methodological Guidance

Optimize extraction protocols using solid-phase extraction (SPE) with mixed-mode sorbents to recover this compound from urine or plasma. Employ matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .

What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives in antitumor applications?

Advanced Research Question

Synthesize analogs via selective oxidation/reduction (e.g., modifying the oxo group at C21) and assess cytotoxicity in panels of cancer cell lines (e.g., HepG2, HeLa). Use molecular docking to correlate structural features (e.g., hydrogen-bonding capacity of C21) with target engagement (e.g., tubulin or topoisomerase inhibition) .

How do phase I and phase II metabolic transformations of this compound differ from those of its parent alkaloid, Gelsemine, and what implications does this have for pharmacological studies?

Metabolism Focus

this compound undergoes slower phase I oxidation (due to pre-existing C21 oxo group) but faster glucuronidation compared to gelsemine. This alters bioavailability and half-life, necessitating pharmacokinetic studies in preclinical models to optimize dosing regimens .

What are the key considerations for replicating the total synthesis of this compound as described in recent literature, particularly regarding solvent systems and catalyst selection?

Reproducibility Focus

Use anhydrous tetrahydrofuran (THF) for radical cyclizations to prevent premature termination. Catalytic systems like AIBN (azobisisobutyronitrile) or EtB/O require strict oxygen-free conditions. Document reaction monitoring via TLC or inline IR to capture transient intermediates .

How can researchers address discrepancies in reported spectral data for this compound across different studies?

Data Contradiction Analysis

Reanalyze disputed samples using unified protocols (e.g., standardized NMR pulse sequences, identical solvent systems). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Publish raw spectral data in open-access repositories for peer verification .

What in vitro models are most appropriate for elucidating the mechanism of action of this compound in cancer cell lines, and how should experimental controls be designed?

Experimental Design

Use 3D spheroid cultures or patient-derived organoids to mimic tumor microenvironments. Include controls for oxidative stress (e.g., N-acetylcysteine) and apoptosis (caspase inhibitors). Pair with siRNA screens to identify target genes/pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.